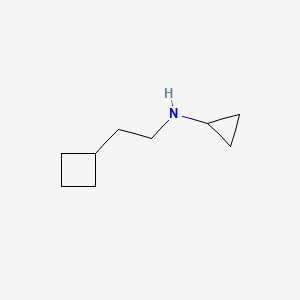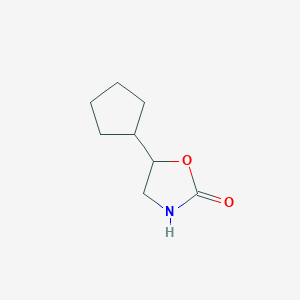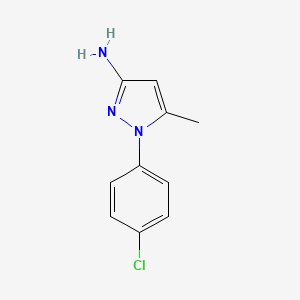
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CMP) is a pyrazole derivative that has been the subject of numerous scientific studies due to its diverse biological activities. CMP has been found to possess anti-inflammatory, antioxidant, antibacterial, antifungal, and anti-cancer properties, among other activities. It has also been used in various laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine could serve as a precursor for synthesizing compounds with potential therapeutic effects. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties . This compound could be modified to enhance its drug-like properties, such as solubility and metabolic stability, making it a valuable candidate for drug discovery pipelines.
Material Science
In the field of material science, this compound might be utilized in the development of novel organic materials. Its aromatic structure and potential for various substitutions make it a candidate for creating polymers or small molecule organic semiconductors, which could be used in electronic devices like organic light-emitting diodes (OLEDs) or as part of photovoltaic cells .
Biology
Biologically, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine could be explored for its interaction with biological macromolecules. It may act as an inhibitor or activator for certain enzymes or receptors within cellular pathways. Its effects on gene expression or signal transduction could be studied to understand its role in biological systems and disease models .
Chemistry
Chemically, this compound can be used to study reaction mechanisms and kinetics. It could act as a ligand in coordination chemistry, forming complexes with various metals. These complexes might exhibit catalytic activity or could be studied for their magnetic, electronic, or optical properties .
Pharmacology
In pharmacology, derivatives of this compound could be investigated for their interaction with various receptors or ion channels. It could be part of a high-throughput screening to identify new pharmacologically active molecules. Its role in modulating neurotransmitter systems or hormonal pathways could lead to the development of new drugs for neurological or endocrine disorders .
Drug Discovery
Finally, in drug discovery, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine could be a starting point for the design of new medicinal agents. Through structure-activity relationship studies, its core structure could be optimized to improve binding affinity and selectivity for a specific biological target, potentially leading to the discovery of new therapeutic agents .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target specific pathogens such as botrytis cinerea and alternaria alternata .
Biochemical Pathways
Related compounds have been shown to modulate oxidative stress and inflammatory pathways .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to exhibit antileishmanial and antimalarial activities .
Action Environment
Similar compounds have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIJABWYVYHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



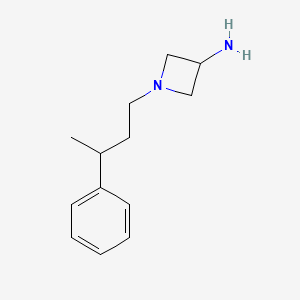
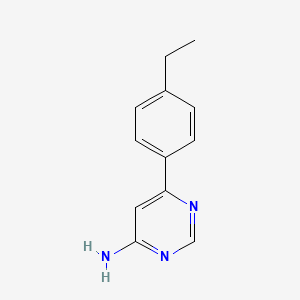
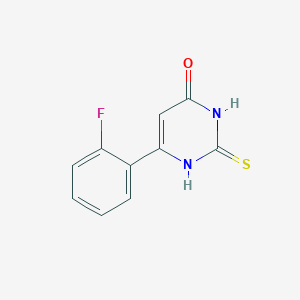
![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
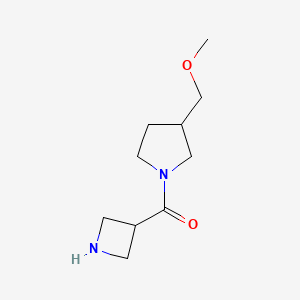
![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)

